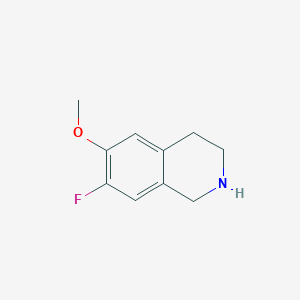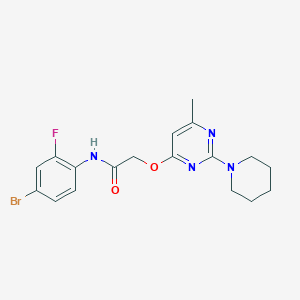
2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H11Br2NO2S . It has an average mass of 405.105 Da and a monoisotopic mass of 402.887695 Da . This compound is used in various scientific research applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenesulfonamide core with two bromine atoms at the 2 and 5 positions and a 4-methylphenyl group attached to the nitrogen atom .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Benzenesulfonamide derivatives have been synthesized and evaluated for their potential in treating a variety of conditions. For instance, derivatives have shown promising results as inhibitors of carbonic anhydrase, an enzyme implicated in various diseases such as glaucoma, epilepsy, and cancer. Compounds with a benzenesulfonamide moiety have demonstrated significant inhibition of human cytosolic isoforms hCA I and II, highlighting their potential in designing anti-tumor agents (H. Gul et al., 2016; H. Gul et al., 2017).
Enzyme Inhibition
Beyond carbonic anhydrase inhibition, benzenesulfonamide derivatives have been evaluated for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. Research into the structural modification of these derivatives has led to the development of potent and selective COX-2 inhibitors, offering insights into drug design strategies for anti-inflammatory and analgesic agents (Hiromasa Hashimoto et al., 2002).
Propiedades
IUPAC Name |
2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO2S/c1-9-2-5-11(6-3-9)16-19(17,18)13-8-10(14)4-7-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQGFDFCTOQGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

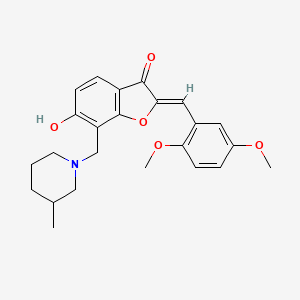
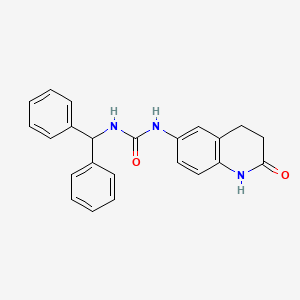
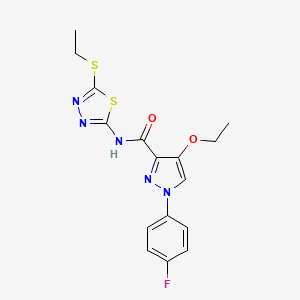
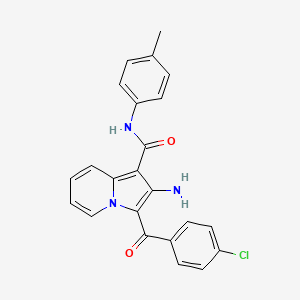
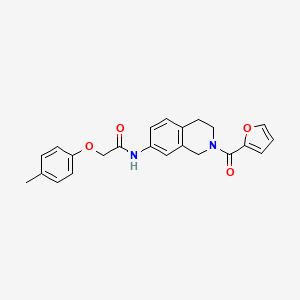

amine hydrochloride](/img/structure/B2702137.png)
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2702138.png)
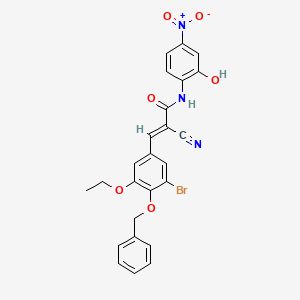
![6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride](/img/structure/B2702142.png)
![N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2702145.png)
![1-[3-(Morpholin-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702146.png)
